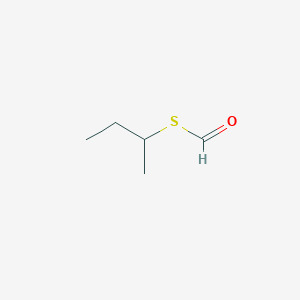

S-Butan-2-yl methanethioate

CAS No.: 32779-87-6

Cat. No.: VC19666726

Molecular Formula: C5H10OS

Molecular Weight: 118.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32779-87-6 |

|---|---|

| Molecular Formula | C5H10OS |

| Molecular Weight | 118.20 g/mol |

| IUPAC Name | S-butan-2-yl methanethioate |

| Standard InChI | InChI=1S/C5H10OS/c1-3-5(2)7-4-6/h4-5H,3H2,1-2H3 |

| Standard InChI Key | RTNDFXKANIANHH-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)SC=O |

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Connectivity

The molecular formula of S-butan-2-yl methanethioate is C₅H₁₀OS, derived from:

-

Methanethioic acid (CH₃COSH): Provides the thioester functional group (−COS−).

-

Butan-2-ol (sec-butyl alcohol): Contributes the sec-butyl substituent (CH(CH₂CH₃)₂).

The IUPAC name follows the thioester nomenclature: S-(butan-2-yl) methanethioate. The sec-butyl group is attached via a sulfur atom, distinguishing it from oxygen-based esters.

Stereochemical Considerations

The chiral center at the sec-butyl carbon (C2) introduces stereoisomerism. Enantiomers may exhibit divergent biological activity or reactivity, though specific data on this compound’s stereoselectivity are unavailable in the provided sources .

Synthesis and Reactivity

Synthetic Pathways

Thioesters are typically synthesized via:

-

Acylation of Thiols: Reaction of methanethiol (CH₃SH) with sec-butyl chloride (CH₃CHClCH₂CH₃) in the presence of a base :

-

Thioacid-Alcohol Coupling: Using coupling agents (e.g., DCC) to join methanethioic acid and butan-2-ol .

Reactivity Profile

-

Hydrolysis: Thioesters hydrolyze slower than esters but faster than amides, yielding methanethiol and sec-butyl alcohol under acidic or basic conditions .

-

Nucleophilic Substitution: The thiocarbonyl group is susceptible to attack by amines or alcohols, forming amides or esters, respectively .

-

Oxidation: May oxidize to sulfoxides or sulfones, though stability data are lacking .

Physical and Spectroscopic Properties

Physical Properties (Extrapolated)

Spectroscopic Data

-

IR Spectroscopy:

-

NMR (Hypothetical):

Applications and Industrial Relevance

Organic Synthesis

-

Acyl Transfer Agent: Utilized in peptide synthesis or Friedel-Crafts acylations due to its electrophilic thiocarbonyl group .

-

Flavor/Fragrance Industry: Thioesters contribute to sulfurous or fruity notes; S-butan-2-yl methanethioate may mimic blackcurrant or tropical aromas .

Biochemical Relevance

-

Coenzyme A Analogues: Thioesters are critical in fatty acid metabolism; this compound could serve as a model for enzyme studies .

Regulatory Status

No specific regulations identified, but compliance with GHS guidelines for thioesters (e.g., UN 1993) is advisable .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume